molecular formula C18H14N2O6S B2502794 2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 432020-08-1

2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No. B2502794
M. Wt: 386.38
InChI Key: FZYGNDQYKIRTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic molecule that appears to be related to nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, is a precursor to the coenzymes NAD and NADP, which are vital in cellular metabolism. Derivatives of nicotinic acid often exhibit biological activity and can serve as intermediates in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of nicotinic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-trifluoromethyl-nicotinic acid derivatives has been developed through novel routes involving the synthesis of the pyridine ring, which is a core structure in nicotinic acid derivatives . Another approach to synthesizing polyfunctionally substituted pyridines, which are derivatives of nicotinic acid, involves the reaction of ethoxycarbonylmalonaldehyde with tosyl chloride followed by reaction with β-amino-α,β-unsaturated esters, ketones, or nitriles . These methods highlight the versatility and complexity of synthesizing nicotinic acid derivatives.

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives is characterized by the pyridine ring, which can be functionalized at various positions to yield a wide array of compounds with different properties and potential applications. The presence of substituents such as the trifluoromethyl group can significantly alter the electronic and steric properties of the molecule, potentially affecting its biological activity .

Chemical Reactions Analysis

Nicotinic acid derivatives can undergo various chemical reactions, leading to the formation of new compounds with diverse structures and functionalities. For example, nicotinic acid esters can be prepared by reacting pyridine-2(1H)-thione derivatives with α-halo-reagents, which can then undergo cyclization to form thieno[2, 3-b]pyridines. These compounds can further react with reagents like dimethylformamide-dimethylacetal (DMF-DMA) to afford new derivatives. Additionally, reactions with hydrazine hydrate or ethylisothiocyanate can lead to the formation of pyrazolo[3, 4-b]pyridine derivatives and thiazolylpyrazolo[3, 4-b]pyridine derivatives, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic acid derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, melting point, and reactivity. For example, the presence of a methoxycarbonyl group can increase the solubility in organic solvents, while the introduction of a trifluoromethyl group can enhance the lipophilicity of the compound, potentially affecting its pharmacokinetic properties . The reactivity of these compounds can also be modulated by the presence of electron-withdrawing or electron-donating groups, which can influence the outcome of chemical reactions .

Scientific Research Applications

Synthesis of Complex Molecules

A study by Torii, Inokuchi, and Kubota (1986) described a method for synthesizing polyfunctionally substituted pyridines, derivatives of nicotinic acid, which are crucial for their biological and medicinal significance. This approach involves the reaction of ethoxycarbonylmalonaldehyde with tosyl chloride, followed by interaction with β-amino-α,β-unsaturated esters, ketones, or nitriles in the presence of pyridine, offering a pathway to access derivatives related to the mentioned compound (Torii, Inokuchi, & Kubota, 1986).

Herbicidal Activity

Research by Fu et al. (2021) on aryl-formyl piperidinone HPPD inhibitors, which incorporate nicotinic acid and isoxazole components, has shown significant herbicidal activity. These compounds, including nicotinic acid derivatives, demonstrate the potential for agricultural applications, such as weed control, by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (Fu et al., 2021).

Biological Activity and Potential Therapeutics

Another study by Yu et al. (2021) highlighted the design and synthesis of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrating excellent herbicidal activity against various plants. This research underscores the versatility of nicotinic acid derivatives in developing new herbicides for agricultural use (Yu et al., 2021).

Environmental and Industrial Applications

Lisicki, Nowak, and Orlińska (2022) reviewed ecological methods for producing nicotinic acid from commercially available raw materials, emphasizing green chemistry and environmental sustainability. This research is crucial for developing more eco-friendly production methods for compounds like 2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, which could reduce environmental impact (Lisicki, Nowak, & Orlińska, 2022).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

2-[1-(4-methoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6S/c1-26-18(25)10-4-6-11(7-5-10)20-14(21)9-13(16(20)22)27-15-12(17(23)24)3-2-8-19-15/h2-8,13H,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYGNDQYKIRTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

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